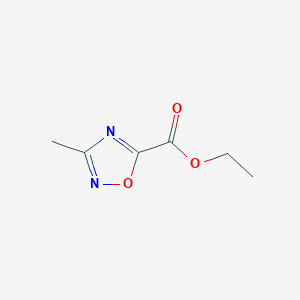
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
Descripción general
Descripción
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom
Mecanismo De Acción
Target of Action
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a type of 1,2,4-oxadiazole, which has been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of this compound are likely to be the key proteins or enzymes involved in these infectious diseases.
Mode of Action
It’s known that some 1,2,4-oxadiazoles have been studied for their interaction with trypanosoma cruzi cysteine protease cruzain . This suggests that this compound might interact with similar targets, leading to changes that inhibit the function of these targets and thus exert its anti-infective effects.
Pharmacokinetics
The ADME properties of this compound suggest that it has high gastrointestinal absorption, which could contribute to its bioavailability . Its Log Kp value indicates low skin permeation .
Análisis Bioquímico
Biochemical Properties
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial properties by inhibiting the activity of bacterial enzymes . It interacts with enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and replication . The interaction with these enzymes leads to the inhibition of bacterial growth and proliferation. Additionally, this compound has been found to bind to proteins involved in inflammatory pathways, thereby reducing inflammation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . It also affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival . Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes such as thymidylate synthase and topoisomerase II, leading to their inhibition . The inhibition of these enzymes disrupts DNA synthesis and replication, resulting in the suppression of bacterial growth . Additionally, this compound can inhibit the activity of inflammatory proteins by binding to their active sites and preventing their interaction with other biomolecules . This mechanism contributes to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its biological activity, with sustained effects on cellular function . Prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anti-inflammatory activities, without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of metabolites that are more easily excreted from the body . The metabolic pathways of this compound also influence its pharmacokinetics and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which affects its intracellular concentration and distribution . Additionally, binding proteins in the blood, such as albumin, can facilitate the systemic distribution of this compound to various tissues . These interactions influence the localization and accumulation of the compound within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, this compound can be localized to the mitochondria, where it exerts its pro-apoptotic effects by disrupting mitochondrial membrane potential and inducing cytochrome c release . Additionally, the compound can accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of acylhydrazines using dehydrating agents. One common method includes the reaction of ethyl cyanoformate with hydroxylamine hydrochloride to form intermediates, which are then condensed with various acyl chlorides to obtain different 1,2,4-oxadiazole intermediates . These intermediates are subsequently hydrolyzed with sodium hydroxide in ethanol to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and hydrolysis steps.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparación Con Compuestos Similares
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen atoms but also possess significant biological and chemical properties.
Indole Derivatives: Although structurally different, indole derivatives exhibit comparable biological activities, such as antimicrobial and anticancer properties.
Uniqueness: Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and material science .
Propiedades
IUPAC Name |
ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-10-6(9)5-7-4(2)8-11-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNCRQZLESKCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615033 | |
| Record name | Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40019-21-4 | |
| Record name | Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)
![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)



![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)




![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)
